

TAK-285 free concentration target inhibition

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Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

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Frequently Asked Questions (FAQs)

- **Q1: What are the primary targets and reported potency of TAK-285?** TAK-285 is a novel, low-molecular-weight dual inhibitor that selectively and potently targets the HER2 and EGFR (HER1) receptor tyrosine kinases [1]. The table below summarizes its key in vitro inhibitory concentrations:

Target Kinase	IC ₅₀ Value	Selectivity Note
HER2	17 nM [1] [2]	>10-fold selective for HER1/2 over HER4 [2]
EGFR/HER1	23 nM [1] [2]	>10-fold selective for HER1/2 over HER4 [2]
HER4	260 nM [2]	Less potent target

- **Q2: What is the difference between IC₅₀ and K_i, and why does it matter?** Understanding the distinction between IC₅₀ and K_i is critical for accurately interpreting inhibition data and designing experiments [3].
 - **IC₅₀ (Half-Maximal Inhibitory Concentration):** An operational parameter defined as the **total** concentration of an inhibitor required to reduce enzymatic activity by half under a specific set of assay conditions. It is dependent on factors like enzyme and substrate concentrations and is always larger than the K_i [3].
 - **K_i (Inhibition Constant):** An **intrinsic** measure of the binding affinity between the inhibitor and the enzyme, representing the **free** concentration of inhibitor required to occupy 50% of the enzyme molecules at equilibrium. It is independent of enzyme concentration [3].

The relationship can be summarized as: $IC_{50} = E/2 + K_i$, where E is the total enzyme concentration. Therefore, for a meaningful comparison of inhibitor affinity across different experimental setups,

determining the K_i is essential [3].

- **Q3: What is the binding mode of TAK-285?** Co-crystal structure analysis (PDB ID: 3RCD) reveals that **TAK-285** binds to the **inactive conformation** of the kinase domain, a binding mode similar to that of lapatinib [2] [4]. It competitively occupies the ATP-binding pocket of both HER2 and EGFR [4].

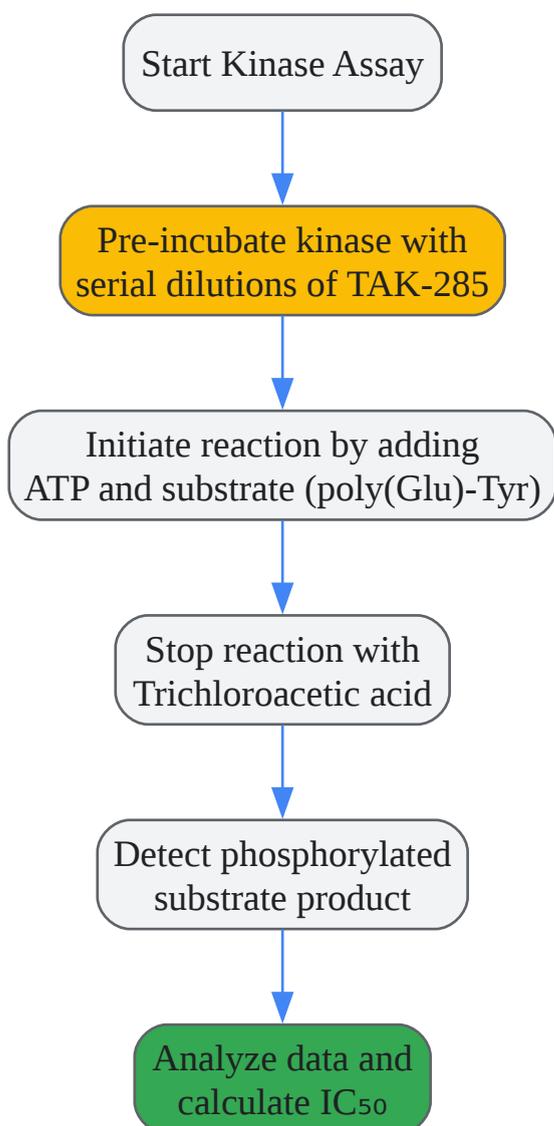
Experimental Protocols & Data Interpretation

1. Standard In Vitro Kinase Assay for HER2/EGFR Inhibition

This protocol is adapted from methods used to characterize **TAK-285** [2].

- **Objective:** To determine the IC_{50} of a compound against purified HER2 or EGFR kinase domains.
- **Key Reagents:**
 - Purified cytoplasmic domain of human HER2 (aa 676-1255) or EGFR (aa 669-1210).
 - [γ - ^{32}P]ATP or a non-radioactive ATP alternative.
 - Poly(Glu)-Tyr (4:1) peptide as a substrate.
 - Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM $MnCl_2$, 0.01% Tween 20, 2 mM DTT.
- **Procedure:**
 - **Pre-incubation:** Incubate the test compound at various concentrations with the purified kinase enzyme in assay buffer for 5 minutes at room temperature.
 - **Reaction Initiation:** Start the kinase reaction by adding a mixture containing ATP (e.g., 50 μM) and the poly(Glu)-Tyr substrate.
 - **Reaction Incubation:** Allow the reaction to proceed for 10 minutes at room temperature.
 - **Reaction Termination:** Stop the reaction by adding trichloroacetic acid (10% final concentration).
 - **Detection:** Capture the phosphorylated substrate on a filter plate, wash away unincorporated [γ - ^{32}P]ATP, and quantify radioactivity using a scintillation counter. For non-radioactive assays, use ELISA-based detection with phospho-tyrosine antibodies.
 - **Data Analysis:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using non-linear regression analysis to calculate the IC_{50} value [2].

The workflow is also presented in the following diagram:



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2. Key Considerations for Cellular Assays

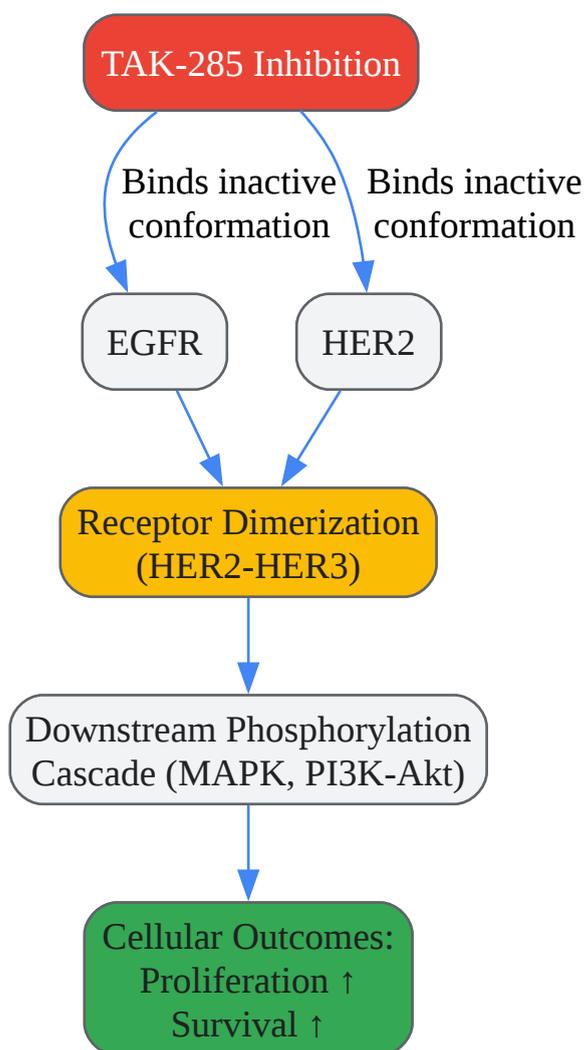
- **Cell Lines:** **TAK-285** shows significant growth inhibitory activity in HER2-overexpressing cell lines, such as the human breast cancer line BT-474 (GI₅₀ = 17 nM) [2].
- **Dosing:** For in vitro cell-based assays, **TAK-285** is typically dissolved in DMSO. One cited study treated BT-474 cells continuously for 5 days to assess its effect on cell viability [2].

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
High IC ₅₀ in kinase assay	Non-optimized ATP concentration	Run assays at a ATP concentration near the K _m for ATP to ensure sensitivity to competitive inhibitors [2].

| **Poor correlation between enzyme and cellular activity** | Inefficient cellular uptake; Off-target effects | Use a positive control (e.g., lapatinib). Check cellular permeability. Perform counter-screens on related kinases to confirm selectivity [2] [5]. | | **Variable results in cellular proliferation assays** | Serum proteins binding the compound | Be aware that fetal bovine serum (FBS) can attenuate the cytotoxicity of small molecules by binding them, reducing free concentration [6]. Consider testing under low-serum conditions. | | **Assessing target engagement in cells** | Lack of direct readout of kinase inhibition | Monitor phosphorylation levels of downstream effectors or the receptors themselves (e.g., pHER3) via Western blot as a pharmacodynamic marker [5] [7]. |

The relationship between **TAK-285**, its targets, and the downstream signaling consequences can be visualized as follows:



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